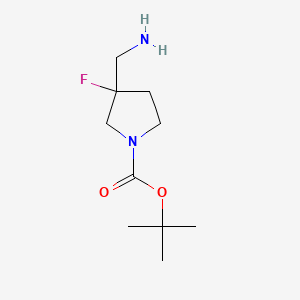

Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-5-4-10(11,6-12)7-13/h4-7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGHVUMGNOAZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate molecular weight

An In-Depth Technical Guide: Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate, a pivotal building block for researchers, medicinal chemists, and drug development professionals. The strategic incorporation of a fluorine atom at the C3 position of the pyrrolidine ring offers significant advantages in modulating physicochemical and pharmacological properties, making this scaffold highly valuable in modern drug discovery. This document details the compound's core properties, outlines a robust workflow for its synthesis and characterization, discusses its application as a versatile intermediate, and provides essential safety and handling protocols. The insights herein are designed to empower scientific teams to leverage this compound's unique attributes effectively and safely in their research and development pipelines.

Introduction: The Strategic Value of Fluorinated Scaffolds

In medicinal chemistry, the introduction of fluorine into lead compounds is a well-established strategy for optimizing drug-like properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to target proteins. The 3-fluoropyrrolidine motif, in particular, has emerged as a privileged scaffold.

Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate serves as a key intermediate, offering a unique combination of features:

-

A strategically placed fluorine atom: This enhances metabolic stability by blocking a potential site of oxidation and can modulate the basicity of the nearby aminomethyl group.

-

A primary amine: The aminomethyl group provides a reactive handle for subsequent chemical modifications, such as amide bond formation, reductive amination, or urea formation, allowing for its seamless integration into larger, more complex molecules.

-

A Boc-protected pyrrolidine nitrogen: The tert-butyloxycarbonyl (Boc) protecting group ensures regioselective reactions at the primary amine and can be readily removed under acidic conditions during a later synthetic step.

This guide will explore the technical details of this compound, providing the foundational knowledge required for its successful application.

Physicochemical and Structural Properties

The fundamental characteristics of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate are summarized below. It is critical to note the existence of different stereoisomers, such as the (R)-enantiomer, which may have distinct biological activities. The specific CAS number should always be confirmed based on the required stereochemistry.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉FN₂O₂ | [1] |

| Molecular Weight | 218.27 g/mol | [1] |

| CAS Number | 1601461-43-1 ((R)-enantiomer) | [1] |

| 1228765-06-7 (racemic/unspecified) | [2] | |

| Appearance | Powder or liquid | [2] |

| Purity | Typically ≥98% | [1][2] |

| Storage | Store in a dry, sealed container | [1] |

Synthesis and Characterization Workflow

The synthesis of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is a multi-step process requiring careful control of reaction conditions. The following represents a logical and validated workflow for its preparation and structural confirmation.

Generalized Synthetic Pathway

The causality of this pathway is rooted in fundamental organic chemistry principles: protecting groups are used to direct reactivity, followed by the key fluorination and functional group manipulation steps, and finally, purification to isolate the target compound of high purity.

Caption: Generalized synthetic workflow for the target compound.

Experimental Protocol: Synthesis and Purification

This protocol describes a representative synthesis. Disclaimer: This is an illustrative procedure. All laboratory work should be conducted by trained professionals with appropriate safety measures.

Objective: To synthesize and purify tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate.

Materials:

-

Appropriate Boc-protected pyrrolidine precursor

-

Electrophilic fluorinating agent (e.g., Selectfluor®)

-

Reagents for aminomethyl installation (e.g., TMSCN, LiAlH₄ or H₂, Pd/C)

-

Solvents (e.g., Acetonitrile, THF, Ethyl Acetate)

-

Silica gel for column chromatography

Procedure:

-

Protection: Dissolve the starting pyrrolidine derivative in a suitable solvent like tetrahydrofuran (THF). Add di-tert-butyl dicarbonate (Boc₂O) and a non-nucleophilic base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Rationale: The Boc group protects the pyrrolidine nitrogen from participating in subsequent reactions, ensuring regioselectivity.

-

-

Fluorination: Dissolve the Boc-protected intermediate in an appropriate solvent (e.g., acetonitrile). Add the electrophilic fluorinating agent portion-wise at a controlled temperature.

-

Rationale: Electrophilic fluorination is a standard method for introducing a single fluorine atom onto an electron-rich carbon. The choice of agent is critical for yield and safety.

-

-

Aminomethyl Group Installation: Convert the functional group at C3 into an aminomethyl group. This can be a two-step process, for instance, conversion to a nitrile followed by reduction with a hydride source like LiAlH₄ or catalytic hydrogenation.

-

Rationale: This step builds the required C-C bond and introduces the nitrogen atom, which is then reduced to the primary amine, the key reactive site for future derivatization.

-

-

Work-up and Extraction: Quench the reaction mixture appropriately. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the crude product under reduced pressure. Purify by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., dichloromethane/methanol or hexane/ethyl acetate with a small amount of amine base).

-

Rationale: Chromatography is essential to remove unreacted starting materials, by-products, and reagents, ensuring the high purity required for drug development applications.[3]

-

Analytical Characterization: A Self-Validating System

To ensure trustworthiness, every batch of a key intermediate must be rigorously characterized to confirm its identity, structure, and purity.[4] The combination of NMR, Mass Spectrometry, and HPLC forms a self-validating system.

Protocol: Structural and Purity Verification

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the presence of all protons and their connectivity. Key signals include the tert-butyl singlet (~1.46 ppm), and various multiplets for the pyrrolidine ring and aminomethyl protons.[4]

-

¹³C NMR: Confirms the carbon skeleton. Expect signals for the carbamate carbonyl (~155 ppm), the quaternary carbon of the Boc group (~79 ppm), and the fluorinated C3 carbon, which will show a characteristic large C-F coupling constant.[4][5]

-

¹⁹F NMR: Provides a clean and direct confirmation of the fluorine atom's presence and chemical environment. A single signal is expected.

2. Mass Spectrometry (MS):

-

Technique: Use Electrospray Ionization (ESI-MS) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).[5]

-

Purpose: To confirm the exact molecular weight. The compound is expected to show a prominent ion corresponding to [M+H]⁺ (protonated molecule) at m/z 219.14. High-resolution analysis validates the elemental composition.

3. High-Performance Liquid Chromatography (HPLC):

-

Technique: Reverse-phase HPLC with a C18 column and a suitable mobile phase (e.g., water/acetonitrile gradient with 0.1% TFA or formic acid).

-

Purpose: To determine the purity of the compound. A high-purity sample (>98%) will show a single major peak at a characteristic retention time.

Caption: A self-validating analytical workflow for the intermediate.

Applications in Drug Development: A Versatile Hub

The primary value of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate lies in its role as a versatile building block. The reactive primary amine is a gateway to a vast chemical space.

Caption: The compound as a versatile chemical hub for synthesis.

This scaffold is particularly useful for synthesizing inhibitors of enzymes like kinases or proteases, where the pyrrolidine ring can serve as a solvent-exposed moiety or a key structural element for orienting other pharmacophoric groups within a binding pocket.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. This compound possesses specific hazards that require strict adherence to safety protocols.[6][7][8]

GHS Hazard Classification:

| Pictogram | Signal Word | Hazard Class | Hazard Statement |

| Warning | Acute Toxicity, Oral | H302: Harmful if swallowed[1] | |

| Skin Corrosion/Irritation | H315: Causes skin irritation[1] | ||

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1] | ||

| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1] |

Recommended Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[7][9]

-

Handling: Avoid breathing dust, vapor, or mist.[6][9] Do not get in eyes, on skin, or on clothing.[9] Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][6]

-

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.

Conclusion

Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is more than a simple chemical; it is a strategic tool for medicinal chemists. Its unique trifecta of a fluorinated core for enhanced drug-like properties, a reactive primary amine for synthetic diversification, and a stable protecting group for controlled synthesis makes it an invaluable asset. By understanding its properties, employing robust synthetic and analytical methods, and adhering to strict safety protocols, research organizations can effectively unlock the potential of this powerful building block to accelerate the discovery of next-generation therapeutics.

References

-

PubChem, National Center for Biotechnology Information. (n.d.). tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

-

PubChem, National Center for Biotechnology Information. (n.d.). tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. Retrieved from [Link]

-

KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet CK00329E-2. Retrieved from [Link]

-

PubChem, National Center for Biotechnology Information. (n.d.). tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

-

RSC Publishing. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Majid/2b115b9b1e9380a97c9b0a1f2c2e0e0a5e8c1b2c]([Link]

-

PubChem, National Center for Biotechnology Information. (n.d.). tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

Sources

- 1. CAS 1601461-43-1 | (R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate - Synblock [synblock.com]

- 2. tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate, CasNo.1228765-06-7 Shanghai Finebiotech Co.,Ltd. China (Mainland) [tianfeng12.lookchem.com]

- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. combi-blocks.com [combi-blocks.com]

- 7. kishida.co.jp [kishida.co.jp]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. buyat.ppg.com [buyat.ppg.com]

An In-depth Technical Guide to tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate: A Key Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate, a fluorinated, bifunctional pyrrolidine building block of significant interest in modern medicinal chemistry. The strategic incorporation of a fluorine atom at the C3 position, alongside a primary aminomethyl group, imparts unique conformational constraints and physicochemical properties that are highly sought after in the design of novel therapeutics. This document details the chemical structure, a proposed synthetic pathway with mechanistic insights, methods for characterization and quality control, and explores its application in the development of innovative drug candidates, particularly in the areas of Janus kinase (JAK) inhibitors and CCR5 antagonists.

Introduction: The Strategic Value of Fluorinated Scaffolds

The introduction of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, binding affinity, and membrane permeability. The pyrrolidine ring, a privileged scaffold in numerous biologically active compounds, gains significant therapeutic potential with the addition of a fluorine atom. tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate emerges as a particularly valuable building block due to the presence of two key functionalities: a Boc-protected primary amine, which allows for subsequent chemical modifications, and a fluorine atom at a stereogenic center, which can profoundly influence the molecule's conformation and basicity.

Chemical Structure and Physicochemical Properties

The core of the topic molecule is a five-membered pyrrolidine ring. The nitrogen atom of the pyrrolidine is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be readily removed under acidic conditions. At the C3 position, the molecule features both a fluorine atom and an aminomethyl group (-CH₂NH₂). The presence of the fluorine atom introduces a stereogenic center at C3, meaning the molecule can exist as (R) and (S) enantiomers.

A summary of the key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate

| Property | Value | Source |

| CAS Number | 1228765-06-7 (racemate) | [1] |

| 1601461-43-1 ((R)-isomer) | [2] | |

| Molecular Formula | C₁₀H₁₉FN₂O₂ | [2] |

| Molecular Weight | 218.27 g/mol | [2] |

| Appearance | Powder or liquid | [1] |

| Purity | Typically >98% | [1] |

Diagram 1: Chemical Structure of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate

Caption: 2D structure of the title compound.

Proposed Synthesis Pathway

Diagram 2: Proposed Synthetic Workflow

Caption: A proposed multi-step synthesis.

Step-by-Step Methodology (Proposed)

-

Cyanation of the Ketone: The synthesis commences with the cyanation of tert-butyl 3-oxopyrrolidine-1-carboxylate. This can be achieved using a cyanide source such as trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid like zinc iodide (ZnI₂). This reaction forms the cyanohydrin intermediate, tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate.

-

Deoxyfluorination: The hydroxyl group of the cyanohydrin is then replaced with a fluorine atom. A common and effective reagent for this transformation is diethylaminosulfur trifluoride (DAST). The reaction proceeds via an intermediate fluorosulfite ester, followed by an Sₙ2-type displacement of the sulfite by the fluoride ion. This step is crucial as it introduces the fluorine atom and sets the stereochemistry at the C3 position.

-

Reduction of the Nitrile: The final step involves the reduction of the nitrile group to a primary amine. This can be accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. Alternatively, catalytic hydrogenation using a catalyst such as Raney nickel or a palladium catalyst under a hydrogen atmosphere can also be employed. This reduction yields the target molecule, tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate.

Causality Behind Experimental Choices

-

Boc Protection: The use of the Boc protecting group is strategic. It is stable under the basic or neutral conditions of the cyanation and the reducing conditions of the final step, yet it can be easily removed with mild acid (e.g., trifluoroacetic acid) to liberate the pyrrolidine nitrogen for further coupling reactions.

-

Choice of Fluorinating Agent: DAST is a common choice for deoxyfluorination of alcohols due to its relatively mild reaction conditions and good yields. Other modern fluorinating agents could also be employed.

-

Reduction Method: The choice between LiAlH₄ and catalytic hydrogenation for the nitrile reduction depends on the desired scale and other functional groups present in the molecule. LiAlH₄ is a very powerful reducing agent suitable for small-scale synthesis, while catalytic hydrogenation is often preferred for larger-scale production due to safety and work-up considerations.

Characterization and Quality Control

Ensuring the identity, purity, and structural integrity of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is paramount for its use in drug discovery. A combination of spectroscopic techniques should be employed for its characterization. While specific experimental data for the title compound is not widely published, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Key Features |

| ¹H NMR | - A singlet around 1.4 ppm for the tert-butyl protons. - Multiplets in the range of 1.8-3.8 ppm for the pyrrolidine and aminomethyl protons. The signals for protons on the carbon bearing the fluorine atom will show coupling to fluorine (J-coupling). |

| ¹³C NMR | - A signal around 80 ppm for the quaternary carbon of the tert-butyl group and around 28 ppm for the methyl carbons. - A signal for the carbonyl carbon of the Boc group around 154 ppm. - The carbon atom attached to the fluorine (C3) will appear as a doublet due to C-F coupling, with a large coupling constant (¹JCF ≈ 180-250 Hz). |

| ¹⁹F NMR | - A single resonance, the chemical shift of which will be dependent on the solvent and referencing standard. |

| Mass Spectrometry (MS) | - The electrospray ionization (ESI) mass spectrum in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 219.15. |

| Infrared (IR) Spectroscopy | - A strong absorption band around 1690 cm⁻¹ corresponding to the C=O stretching of the carbamate. - N-H stretching vibrations for the primary amine in the range of 3300-3400 cm⁻¹. - C-F stretching vibration in the region of 1000-1100 cm⁻¹. |

Applications in Drug Discovery: A Scaffold for Potent and Selective Inhibitors

The unique structural features of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate make it an attractive building block for the synthesis of complex drug molecules. The primary amine allows for the introduction of various side chains and pharmacophores, while the fluorinated pyrrolidine core can enhance binding to the target protein and improve pharmacokinetic properties.

Janus Kinase (JAK) Inhibitors

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of inflammatory and autoimmune diseases. Several JAK inhibitors have been approved for the treatment of conditions such as rheumatoid arthritis and atopic dermatitis.[3][4] The design of selective JAK inhibitors often involves the incorporation of heterocyclic scaffolds that can interact with the ATP-binding site of the kinase. The fluorinated pyrrolidine moiety can provide a rigid and conformationally constrained scaffold that can be elaborated to achieve high potency and selectivity for specific JAK isoforms.

Diagram 3: Role in JAK Inhibitor Design

Caption: Integration into a JAK inhibitor pharmacophore.

CCR5 Antagonists for HIV Treatment

The C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the most common strains of HIV-1 to enter host T-cells. Small molecule antagonists of CCR5 can block this interaction and prevent viral entry.[5] The development of potent and orally bioavailable CCR5 antagonists is an active area of research. The structural features of the title compound, particularly the stereochemically defined fluorine and the basic nitrogen of the aminomethyl group, can be exploited to design molecules that fit into the binding pocket of the CCR5 receptor with high affinity and specificity.

Conclusion

tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is a highly valuable and versatile building block for the synthesis of novel drug candidates. Its unique combination of a fluorinated stereocenter and a reactive primary amine on a conformationally restricted pyrrolidine ring provides medicinal chemists with a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. The proposed synthetic route offers a practical approach to its preparation, and its potential applications in the development of JAK inhibitors and CCR5 antagonists highlight its significance in contemporary drug discovery. Further exploration of this and related fluorinated scaffolds is expected to lead to the development of new and improved therapies for a range of diseases.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Shanghai Finebiotech Co.,Ltd. tert-butyl 3-(aminomethyl)

- PubChem. tert-Butyl 3-(aminomethyl)

- Synblock Inc. (R)-tert-Butyl 3-(aminomethyl)

- PubChem.

- Couturier, C., et al. (2007). Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Journal of Fluorine Chemistry, 128(5), 563-570.

- PubChem. tert-butyl (3S,4S)

- PubChem.

- Wikipedia. Janus kinase inhibitor.

- U.S. Food and Drug Administration. (2021). Janus Kinase (JAK)

- Povorcitinib (INCB054707), a JAK1 inhibitor in clinical trials.

- Velázquez, S., & Poveda, E. (2012). CCR5 antagonists: a new tool for the treatment of HIV infection. AIDS reviews, 14(3), 178–187.

- Perros, M., et al. (2012). An imidazopiperidine series of CCR5 antagonists for the treatment of HIV: the discovery of N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin- -yl)propyl]pyrrolidin-1-yl}acetamide (PF-232798). Journal of medicinal chemistry, 55(17), 7456–7467.

- Yamaoka, K. (2016). Janus kinase inhibitors for rheumatoid arthritis. Current opinion in chemical biology, 32, 29–33.

Sources

- 1. Tert-butyl 3-Cyano-4-oxo-pyrrolidine-1-carboxylate | C10H14N2O3 | CID 2756790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of orally available spirodiketopiperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Janus Kinase (JAK) inhibitors: Drug Safety Communication - FDA Requires Warnings about Increased Risk of Serious Heart-related Events, Cancer, Blood Clots, and Death | FDA [fda.gov]

- 5. Pharmacophore-Oriented Identification of Potential Leads as CCR5 Inhibitors to Block HIV Cellular Entry - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate

Introduction: The Significance of 3-Fluoro-3-Substituted Pyrrolidines in Modern Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of a fluorine atom onto this saturated heterocycle can profoundly influence its physicochemical and pharmacological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa values.[2] When positioned at the C3 position of the pyrrolidine ring, especially in conjunction with another functional group, a stereogenic center is created, opening avenues for the exploration of chiral chemical space.

tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is a key building block in this class of compounds. Its bifunctional nature, featuring a nucleophilic primary amine and a protected pyrrolidine nitrogen, makes it a versatile synthon for the construction of more complex molecules with potential therapeutic applications in areas such as neuroscience, oncology, and infectious diseases. This in-depth technical guide provides a comprehensive overview of the primary and alternative synthetic pathways to this valuable compound, with a focus on the underlying chemical principles and practical experimental considerations for researchers in drug development.

Primary Synthetic Pathway: From N-Boc-3-methylenepyrrolidine

The most direct and widely cited synthesis of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate commences with the readily available starting material, N-Boc-3-methylenepyrrolidine. This pathway is advantageous due to its efficiency and the high regioselectivity of the key fluorination step.

Overall Synthetic Scheme

Caption: Primary synthetic route to the target compound.

Step 1: Regioselective Bromofluorination of N-Boc-3-methylenepyrrolidine

The cornerstone of this synthetic route is the regioselective bromofluorination of the exocyclic double bond of N-Boc-3-methylenepyrrolidine. This reaction is typically achieved using a combination of N-bromosuccinimide (NBS) as the bromine source and triethylamine trihydrofluoride (Et3N·3HF) as the fluoride source.[3]

Mechanism and Rationale: The reaction proceeds via an electrophilic addition mechanism. The alkene double bond attacks the electrophilic bromine of NBS, leading to the formation of a cyclic bromonium ion intermediate. The fluoride anion from Et3N·3HF then acts as a nucleophile, attacking one of the carbon atoms of the bromonium ion in an anti-fashion. The attack occurs at the more substituted carbon (the quaternary C3 position) due to electronic and steric factors, leading to the desired regioselectivity.[4] The use of Et3N·3HF is advantageous as it is a safer and more manageable source of fluoride compared to anhydrous hydrogen fluoride.

Experimental Protocol:

-

Dissolve N-Boc-3-methylenepyrrolidine in a suitable anhydrous solvent, such as dichloromethane (DCM), in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine trihydrofluoride (Et3N·3HF) to the stirred solution.

-

Portion-wise, add N-bromosuccinimide (NBS) to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding an aqueous solution of sodium bicarbonate or sodium hydroxide.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butyl 3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate. This intermediate is often used in the next step without further purification.

Step 2: Nucleophilic Substitution with Azide

The newly installed bromomethyl group is a good leaving group and can be readily displaced by a nucleophile. In this step, sodium azide (NaN3) is used to introduce the azido group, which will serve as a precursor to the primary amine.

Experimental Protocol:

-

Dissolve the crude tert-butyl 3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add sodium azide to the solution.

-

Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) and stir for several hours until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl 3-(azidomethyl)-3-fluoropyrrolidine-1-carboxylate.

Step 3: Reduction of the Azide to the Primary Amine

The final step in this pathway is the reduction of the azido group to the desired primary amine. This transformation can be achieved using several standard reducing agents. Catalytic hydrogenation is a common and clean method.

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve tert-butyl 3-(azidomethyl)-3-fluoropyrrolidine-1-carboxylate in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for several hours to overnight.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate. The product is often of sufficient purity for subsequent use, but can be further purified by chromatography if necessary.

Alternative Synthetic Pathways

While the bromofluorination route is highly effective, alternative synthetic strategies can provide flexibility depending on the availability of starting materials and the desired scale of synthesis.

Pathway 2: Synthesis from a Hydroxymethyl Precursor

This approach begins with tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. The key challenge is the introduction of the fluorine atom at the tertiary carbon and the conversion of the hydroxyl group to an aminomethyl group. A plausible, albeit multi-step, sequence is outlined below.

Caption: Alternative synthesis from a hydroxymethyl precursor.

This pathway involves the oxidation of the primary alcohol to an aldehyde, followed by the formation of a cyanohydrin. The resulting tertiary alcohol is then subjected to deoxyfluorination using a reagent such as diethylaminosulfur trifluoride (DAST).[5] Finally, the nitrile is reduced to the primary amine. While chemically sound, this route is longer and may present challenges in terms of yield and purification at each step.

Pathway 3: Synthesis via a Cyano Intermediate

A more convergent approach involves the direct synthesis of a fluorinated cyano-pyrrolidine intermediate. This can be achieved from tert-butyl 3-oxopyrrolidine-1-carboxylate.

Experimental Workflow:

-

Fluorination of the Ketone: The synthesis can start with the fluorination of tert-butyl 3-oxopyrrolidine-1-carboxylate. This can be achieved using an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base to form the enolate in situ. This would yield tert-butyl 3-fluoro-3-oxopyrrolidine-1-carboxylate.

-

Formation of the Cyanohydrin and Deoxyfluorination: The resulting α-fluoroketone can be converted to a cyanohydrin. Subsequent deoxyfluorination of the tertiary hydroxyl group would provide tert-butyl 3-cyano-3-fluoropyrrolidine-1-carboxylate.

-

Reduction of the Nitrile: The final step is the reduction of the nitrile to the primary amine, as described in the primary pathway.

Data Summary and Comparison of Synthetic Routes

| Pathway | Starting Material | Key Steps | Advantages | Disadvantages |

| Primary Pathway | N-Boc-3-methylenepyrrolidine | 1. Bromofluorination2. Azidation3. Reduction | - High regioselectivity- Fewer steps- Good overall yield | - Availability of the starting olefin |

| Pathway 2 | tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | 1. Oxidation2. Cyanohydrin formation3. Deoxyfluorination4. Reduction | - Readily available starting material | - Longer synthetic sequence- Potential for side reactions and lower yields |

| Pathway 3 | tert-Butyl 3-oxopyrrolidine-1-carboxylate | 1. α-Fluorination2. Cyanohydrin formation3. Deoxyfluorination4. Reduction | - Utilizes a common building block | - Requires multiple functional group manipulations- May involve harsh reagents |

Conclusion

The synthesis of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is a critical process for medicinal chemists seeking to incorporate this valuable fluorinated building block into novel drug candidates. The primary synthetic pathway, commencing with the bromofluorination of N-Boc-3-methylenepyrrolidine, stands out as the most efficient and direct route. However, alternative pathways starting from hydroxymethyl or keto precursors offer valuable flexibility. A thorough understanding of the underlying reaction mechanisms and careful optimization of experimental conditions are paramount to achieving high yields and purity of the final product. This guide provides the necessary foundational knowledge for researchers to confidently embark on the synthesis of this important compound and its analogs, thereby accelerating the discovery of new and improved therapeutics.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Couturier, C., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Tetrahedron, 66(27-28), 5036-5043.

- Wang, J., Sanchez-Rosello, M., Acena, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews, 114(4), 2432-2506.

- Lal, G. S., Pez, G. P., & Syvret, R. G. (1995). Electrophilic NF fluorinating agents. Chemical reviews, 95(6), 1737-1755.

- Shimizu, M., & Hiyama, T. (2005). Modern synthetic methods for fluorine-substituted target molecules.

- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical reviews, 97(3), 757-786.

- Braga, A. L., Schneider, P. H., & Silveira, C. C. (2009). Recent advances in the synthesis of selenium-containing heterocyclic compounds. Current Organic Chemistry, 13(1), 71-100.

- Gouverneur, V., & Seppelt, K. (2008). F-chemistry. Chemical Society Reviews, 37(2), 245-246.

- Kirk, K. L. (2008). Fluorination in medicinal chemistry: methods, strategies, and recent developments. Organic process research & development, 12(2), 305-321.

- Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.

- Champagne, P. A., Desroches, J., Hamel, J. D., Vandamme, M., & Paquin, J. F. (2015). Monofluorination of organic compounds: 10 years of innovation. Chemical reviews, 115(17), 9073-9174.

- Ni, C., & Hu, J. (2017). The unique role of fluorine in the design of catalysts and chiral ligands. Chemical Society Reviews, 46(22), 6824-6838.

- Furuya, T., Kuttan, A., & Ritter, T. (2011). Carbon–fluorine bond formation. Journal of the American Chemical Society, 133(40), 15848-15851.

- Campbell, M. G., & Ritter, T. (2015). Modern carbon–fluorine bond forming reactions for the synthesis of pharmaceuticals. Chemical reviews, 115(2), 612-633.

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.

- Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and medicinal chemistry of fluorine. John Wiley & Sons.

-

Couturier, C., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Tetrahedron, 66(27-28), 5036-5043. [Link]

- Haufe, G. (2007). The simplest route to fluoroalkanes from alkenes would appear to involve hydrofluorination. Science of Synthesis, 34, 141-174.

-

Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. [Link]

- Google Patents. (2011). CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.

- Google Patents. (2011). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.

Sources

physicochemical properties of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate

An In-depth Technical Guide on the Physicochemical Properties of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Executive Summary

tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is a key heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery. The strategic introduction of a fluorine atom at the C3 position of the pyrrolidine ring imparts unique conformational constraints and modulates the basicity of the adjacent aminomethyl group. These modifications can significantly influence a molecule's binding affinity, metabolic stability, and pharmacokinetic profile. This guide provides a comprehensive overview of the core physicochemical properties, analytical characterization protocols, and essential reactivity of this compound, offering field-proven insights to facilitate its effective application in research and development.

Molecular Identity and Structural Significance

The Role of Fluorinated Scaffolds in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy for optimizing pharmacological properties. The high electronegativity and small van der Waals radius of fluorine can alter molecular conformation, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions. The 3-fluoro-3-substituted pyrrolidine motif, in particular, serves as a valuable bioisostere for other saturated heterocycles, offering a distinct profile of lipophilicity and basicity crucial for optimizing drug-like properties.

Compound Identification

The subject of this guide is a Boc-protected fluorinated pyrrolidine derivative. Its structure is characterized by a pyrrolidine ring, a fluorine atom and an aminomethyl group at the C3 position, and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen.

Caption: Core identifiers for the target compound.

Core Physicochemical Properties

The utility of a building block in drug development is fundamentally tied to its physicochemical characteristics. These properties dictate its solubility, reactivity, and how it will influence the characteristics of a final active pharmaceutical ingredient (API).

| Property | Value / Observation | Source | Significance in Application |

| Appearance | Powder or liquid | [1] | The physical state suggests a low melting point, which is common for Boc-protected amines. It may exist as a waxy solid or a viscous oil at room temperature. |

| Purity | ≥ 98% (Typical) | [2][1] | High purity is essential for stoichiometric control in subsequent synthetic steps and to avoid introducing impurities into drug candidate libraries. |

| Boiling Point | Not determined | [2] | High molecular weight and polarity suggest the compound would likely decompose upon heating before boiling under atmospheric pressure. |

| Storage | Store in a dry, sealed container | [2] | The aminomethyl group can be hygroscopic, and the Boc group is susceptible to acidic hydrolysis. Proper storage is critical to maintain integrity. |

| Solubility | Soluble in CH₂Cl₂ and Methanol | [3] | Based on its use in synthesis, it exhibits good solubility in common polar aprotic and protic organic solvents, facilitating its use in a wide range of reaction conditions. |

Lipophilicity and Basicity: The Fluorine Effect

The introduction of a fluorine atom vicinal to the aminomethyl group has a profound electronic effect.

-

pKa Modulation: Fluorine is a strongly electron-withdrawing group. This inductive effect lowers the electron density on the nitrogen atom of the primary amine, thereby reducing its basicity (lowering its pKa) compared to the non-fluorinated analog. This modulation is a critical tool in drug design for fine-tuning the ionization state of a molecule at physiological pH (7.4), which directly impacts cell permeability, target binding, and off-target effects.

-

LogP Contribution: While fluorine is highly electronegative, its overall contribution to lipophilicity (LogP) can be complex. In this scaffold, the replacement of a hydrogen with a fluorine atom generally leads to a slight increase in LogP, which can enhance membrane permeability.

Stability, Handling, and Reactivity

Storage and Handling

The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place to prevent degradation[2][1]. The primary amine can slowly react with atmospheric CO₂, and the Boc-protecting group is labile under acidic conditions.

Safety Profile: The (R)-enantiomer is classified with GHS07, indicating it is a warning-level hazard. Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2]. Standard personal protective equipment (gloves, safety glasses, lab coat) should be used at all times.

Key Reactivity: Boc Group Deprotection

A primary function of this molecule as a building block is to introduce the 3-(aminomethyl)-3-fluoropyrrolidine core into a larger structure. This is accomplished after a coupling reaction by removing the Boc protecting group. The standard and most effective method is acid-mediated hydrolysis.

Caption: Workflow for Boc-deprotection.[3]

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of this building block is paramount. A multi-technique approach ensures a self-validating system where each analysis provides orthogonal, confirmatory data.

Experimental Protocol: Purity and Identity Confirmation

1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

-

Objective: To assess purity and confirm the molecular weight.

-

Methodology:

-

Prepare a 1 mg/mL stock solution of the compound in a 1:1 mixture of acetonitrile and water.

-

Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Elute with a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid) over 5-10 minutes.

-

Monitor the eluent using a UV detector (210/254 nm) and an electrospray ionization (ESI) mass spectrometer in positive ion mode.

-

-

Expected Results: A major peak should be observed in the chromatogram, with an area percentage >98%. The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 219.15.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure.

-

Methodology:

-

Dissolve ~5-10 mg of the compound in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

-

Expected Spectral Features:

-

¹H NMR: A characteristic singlet around 1.4-1.5 ppm (9H) for the tert-butyl group. A complex series of multiplets in the 1.8-3.8 ppm range corresponding to the pyrrolidine and aminomethyl protons. The primary amine protons may appear as a broad singlet.

-

¹³C NMR: A signal around 80 ppm for the quaternary carbon of the Boc group and a signal around 28 ppm for the methyl carbons. The pyrrolidine carbons will show splitting due to coupling with fluorine (J-C-F coupling).

-

¹⁹F NMR: A single resonance, likely a complex multiplet due to coupling with adjacent protons. A similar, though not identical, scaffold showed a septet between -142 and -143 ppm[3].

-

From the Scientist's Bench: The combination of these techniques provides unequivocal proof of structure and purity. HPLC confirms it's a single, pure compound. MS confirms it has the correct mass. NMR confirms the connectivity of the atoms and the presence of key functional groups (Boc, F, NH₂), validating the isomeric structure.

Conclusion

tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is more than just a catalog chemical; it is a sophisticated design element for the modern medicinal chemist. Its key physicochemical properties—notably the fluorine-modulated basicity of the primary amine and its well-defined reactivity—provide a reliable and reproducible tool for constructing novel molecular architectures. Understanding the technical details presented in this guide enables researchers to leverage this building block with confidence, accelerating the discovery and development of next-generation therapeutics.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 854071, tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2756485, tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. Available at: [Link]

-

Couturier, C., et al. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Available at: [Link]

Sources

Navigating the Solubility Landscape of tert-Butyl 3-(Aminomethyl)-3-fluoropyrrolidine-1-carboxylate: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Solubility in Advancing Novel Pyrrolidine Derivatives

In the landscape of modern drug discovery, the pyrrolidine scaffold is a cornerstone for the development of innovative therapeutics, particularly in the realm of neurological disorders[1]. The functionalization of this core structure, as seen in tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate, offers a tantalizing glimpse into novel chemical space. However, the journey from a promising molecule to a viable drug candidate is paved with physicochemical challenges, chief among them being solubility. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy[2][3]. Poor solubility can lead to erratic absorption, diminished in vivo exposure, and ultimately, the failure of an otherwise potent compound[4][5].

This in-depth technical guide provides a comprehensive framework for understanding and evaluating the solubility of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate in a range of organic solvents. As a Senior Application Scientist, my objective is to move beyond a mere recitation of data and protocols. Instead, this guide will elucidate the underlying principles governing solubility, provide a robust experimental methodology for its determination, and offer insights into predicting solubility behavior. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions in solvent selection for synthesis, purification, and formulation, thereby accelerating the development of this promising class of compounds.

Theoretical Framework: Deconstructing the Intermolecular Forces at Play

The solubility of a solute in a solvent is fundamentally a story of intermolecular interactions. A state of equilibrium is reached when the energy of the solute-solvent interactions overcomes the solute-solute and solvent-solvent interactions. For tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate, its molecular structure dictates a complex interplay of forces that will govern its solubility profile.

Molecular Structure Analysis

-

Tert-butyl group: This bulky, non-polar moiety contributes to the molecule's lipophilicity, suggesting a preference for non-polar organic solvents.

-

Pyrrolidine ring: A saturated heterocyclic amine, the pyrrolidine ring itself has a degree of polarity.

-

Aminomethyl group (-CH₂NH₂): The primary amine is a key functional group capable of acting as a hydrogen bond donor and acceptor, significantly influencing solubility in protic solvents.[6]

-

Fluorine atom: The electronegative fluorine atom introduces a dipole moment and can participate in weaker hydrogen bonding, subtly modulating the molecule's polarity.

-

Carboxylate group (Boc-protecting group): The tert-butoxycarbonyl (Boc) group is predominantly non-polar, further enhancing the molecule's affinity for less polar environments.

Key Physicochemical Principles Governing Solubility

-

"Like Dissolves Like": The Polarity Paradigm: The principle of "like dissolves like" is a foundational concept in predicting solubility. Solvents with a polarity similar to the solute are more likely to be effective. The polarity of organic solvents can be quantified by their dielectric constant; a higher dielectric constant indicates greater polarity.[7][8] We can anticipate that tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate, with its mix of polar and non-polar functionalities, will exhibit nuanced solubility across a spectrum of solvents.

-

The Power of Hydrogen Bonding: The presence of the aminomethyl group makes hydrogen bonding a critical factor in the solubility of this compound.[9][10][11][12] Protic solvents, such as alcohols, that can both donate and accept hydrogen bonds are likely to be effective at solvating the molecule by interacting with the primary amine.[6][13]

-

Dielectric Constant and Dipole Moment: The dielectric constant of a solvent reflects its ability to separate charges.[7] Solvents with higher dielectric constants can better solvate polar molecules and ions. The overall dipole moment of the solute molecule will also influence its interaction with polar solvents.

Predictive Solubility Profile of tert-Butyl 3-(Aminomethyl)-3-fluoropyrrolidine-1-carboxylate

While experimental determination is the gold standard, a predictive assessment based on the principles outlined above can guide initial solvent screening. The following table provides a qualitative prediction of solubility in a range of common organic solvents, categorized by their polarity and hydrogen bonding capability.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low to Moderate | The large non-polar tert-butyl and Boc groups may allow for some interaction, but the polar aminomethyl and fluoro groups will limit solubility. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents have a moderate polarity that can accommodate both the polar and non-polar regions of the molecule. THF and Ethyl Acetate can act as hydrogen bond acceptors, interacting with the amine. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The ability of these solvents to engage in hydrogen bonding with the aminomethyl group is expected to lead to strong solute-solvent interactions and high solubility.[6] |

| Highly Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents have high dielectric constants and are good hydrogen bond acceptors, which should facilitate the dissolution of the compound. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The following section details a robust, self-validating protocol for the experimental determination of the solubility of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate using the widely accepted shake-flask method.[14][15] This method allows for the determination of thermodynamic (equilibrium) solubility, providing a true measure of the saturation point of the compound in a given solvent.[4]

Diagram of the Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Materials and Equipment

-

tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate (purity >98%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Centrifuge

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks

Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a precise volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stirrer to agitate the mixtures at a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.

-

-

Separation of Solid and Liquid Phases:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Accurately dilute the collected supernatant with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate in the same solvent.

-

Calculate the solubility of the compound in each solvent based on the concentration determined from the HPLC analysis and the dilution factor.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table for easy comparison.

| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) at 25 °C |

| Hexane | 1.9 | [Experimental Data] |

| Toluene | 2.4 | [Experimental Data] |

| Dichloromethane | 9.1 | [Experimental Data] |

| Tetrahydrofuran | 7.5 | [Experimental Data] |

| Ethyl Acetate | 6.0 | [Experimental Data] |

| Methanol | 32.6 | [Experimental Data] |

| Ethanol | 24.3 | [Experimental Data] |

| Isopropanol | 18.0 | [Experimental Data] |

| Acetonitrile | 37.5 | [Experimental Data] |

| Dimethylformamide | 38.0 | [Experimental Data] |

| Dimethyl Sulfoxide | 47.0 | [Experimental Data] |

Note: Dielectric constant values are approximate and can be found in standard chemical reference literature.[8][16]

Interpreting the Results and Guiding Further Development

The quantitative solubility data obtained from the experimental protocol will provide invaluable insights for the drug development process.

-

Synthesis and Purification: Solvents with high solubility for the compound but low solubility for impurities are ideal for crystallization-based purification.

-

Formulation Development: For liquid formulations, a solvent that provides high solubility and is pharmaceutically acceptable is required. For solid dosage forms, understanding the solubility in various solvents can inform wet granulation processes.

-

In Vitro and In Vivo Studies: The choice of a suitable vehicle for in vitro assays and in vivo preclinical studies is dependent on the compound's solubility.[2]

Conclusion: A Data-Driven Approach to De-risking Development

A thorough understanding and experimental determination of the solubility of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate in organic solvents is not merely an academic exercise but a critical step in de-risking its development as a potential therapeutic agent. By integrating theoretical principles with robust experimental design, researchers can make data-driven decisions that optimize the synthetic and formulation pathways, ultimately enhancing the probability of clinical success. This guide provides a comprehensive framework to achieve this, empowering scientific teams to navigate the complex solubility landscape with confidence.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

LibreTexts. (2023, August 31). Solubility of Organic Compounds. Chemistry LibreTexts. [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. PubChem. [Link]

-

LookChem. (n.d.). tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In InTech. [Link]

-

U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]

-

LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. Chemistry LibreTexts. [Link]

-

BYJU'S. (n.d.). Physical Properties of Amines. [Link]

-

dos Santos, M. D. C., & de Souza, J. (2020). The Importance of Solubility for New Drug Molecules. Polymers, 12(5), 1125. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

-

Chemistry For Everyone. (2025, May 7). How Do Hydrogen Bonds Influence Solubility? [Video]. YouTube. [Link]

-

F. Galvanin, et al. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design, 193, 54-65. [Link]

-

Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. [Link]

-

ECA Academy. (2016, March 9). FDA Guideline on Dissolution Testing. [Link]

-

Quora. (2018, March 30). Are amines soluble in organic solvents?[Link]

-

Journal of Medical Pharmaceutical and Allied Sciences. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. [Link]

-

Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. [Link]

-

Allen. (n.d.). Hydrogen Bonding-Formation, Types, Conditions and Properties. [Link]

-

Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

-

U.S. Food and Drug Administration. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. [Link]

-

The Periodic Table. (n.d.). Examples of High Polarity Solvents. [Link]

-

University of Huddersfield Research Portal. (2016). Solubility Determinations for Pharmaceutical API. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

-

UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. [Link]

-

Journal of Medicine and Health Sciences. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. [Link]

-

LinkedIn. (2022, October 13). Comparison of the polarity of organic solvents. [Link]

-

LibreTexts. (2023, January 23). Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]

-

Stack Exchange. (2019, May 30). Qualitative Comparisons of Dielectric Constants of Organic Solvents. Chemistry Stack Exchange. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. evotec.com [evotec.com]

- 5. pure.hud.ac.uk [pure.hud.ac.uk]

- 6. byjus.com [byjus.com]

- 7. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 12. Hydrogen Bonding-Formation, Types, Conditions and Properties [allen.in]

- 13. al-kindipublisher.com [al-kindipublisher.com]

- 14. scispace.com [scispace.com]

- 15. fda.gov [fda.gov]

- 16. www1.chem.umn.edu [www1.chem.umn.edu]

Navigating the Stability Landscape of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate: A Technical Guide for Researchers

Introduction: The Critical Role of Stability in Drug Discovery

In the landscape of modern drug discovery and development, the chemical and physical stability of building blocks and intermediates is a cornerstone of successful research. The compound tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate, a key structural motif in the synthesis of various pharmaceutical agents, is no exception. Its stability profile directly impacts the integrity of synthetic routes, the purity of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final drug product. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate, drawing upon established principles of organic chemistry and regulatory guidelines for stability testing.

Molecular Structure and Inherent Stability Considerations

To understand the stability of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate, a thorough analysis of its structure is paramount. The molecule possesses three key features that dictate its reactivity and potential degradation pathways:

-

The tert-butyloxycarbonyl (Boc) Protecting Group: This widely used amine protecting group is known for its susceptibility to acidic conditions.[1][2] The cleavage of the Boc group is an acid-catalyzed hydrolysis that proceeds via the formation of a stable tert-butyl cation.[2] While generally stable to basic and nucleophilic conditions, its acidic lability is a primary consideration for storage and handling.[3]

-

The Primary Amine: The free aminomethyl group is a nucleophilic center and can be susceptible to oxidative degradation. The oxidation of primary amines can occur through radical mechanisms, potentially leading to the formation of imines, aldehydes, or other degradation products.[4]

-

The Fluorinated Pyrrolidine Ring: The introduction of a fluorine atom on the pyrrolidine ring can significantly influence the molecule's conformational stability.[5] The strong carbon-fluorine bond generally imparts a high degree of metabolic stability.[6]

Potential Degradation Pathways

Based on the structural features, several potential degradation pathways can be postulated. Understanding these pathways is crucial for developing appropriate storage and handling protocols and for designing robust analytical methods for purity assessment.

Caption: Potential Degradation Pathways.

Acid-Catalyzed Hydrolysis of the Boc Group

This is the most probable degradation pathway under acidic conditions. The presence of even trace amounts of acid can lead to the cleavage of the Boc group, yielding the free diamine, isobutylene, and carbon dioxide. This can be a significant issue if the compound is stored in containers that are not inert or if it comes into contact with acidic reagents.

Thermal Degradation

While the Boc group exhibits good thermal stability at ambient temperatures, elevated temperatures can induce its removal.[7][8] Studies on thermal deprotection of N-Boc protected amines show that this typically occurs at temperatures above 150 °C.[7] Therefore, while significant degradation is not expected at recommended storage temperatures, prolonged exposure to high temperatures should be avoided.

Oxidative Degradation

The primary amine functionality is susceptible to oxidation, especially in the presence of oxygen and trace metal ions. This can lead to the formation of various impurities, impacting the compound's purity and reactivity in subsequent synthetic steps.

Photodegradation

While there is no specific data on the photostability of this compound, many organic molecules are sensitive to light. Exposure to UV or visible light can provide the energy to initiate degradation reactions.

Recommended Storage and Handling Conditions

Based on the potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C[9] | To minimize the rate of potential thermal degradation and other chemical reactions. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[9] | To prevent oxidative degradation of the primary amine. |

| Container | Tightly sealed, inert container (e.g., amber glass vial) | To protect from moisture, oxygen, and light, and to prevent contact with reactive surfaces. |

| Light | Store in the dark | To prevent potential photodegradation. |

| Moisture | Store in a dry, sealed place[10] | To prevent hydrolysis and other moisture-mediated degradation. |

| pH | Avoid contact with acids | To prevent the acid-catalyzed cleavage of the Boc protecting group. |

Experimental Design for Stability Assessment: A Self-Validating Approach

A robust stability testing program is essential to experimentally determine the shelf-life and optimal storage conditions for tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate. The following experimental design, based on the principles outlined in the ICH Q1A(R2) guidelines, provides a framework for a comprehensive stability study.[11][12]

Caption: Workflow for Stability Assessment.

Experimental Protocols

1. Forced Degradation Studies (Stress Testing)

-

Objective: To identify potential degradation products and degradation pathways, and to establish the intrinsic stability of the molecule.

-

Methodology:

-

Acid Hydrolysis: Expose the compound to 0.1 M HCl at room temperature and 60 °C.

-

Base Hydrolysis: Expose the compound to 0.1 M NaOH at room temperature and 60 °C.

-

Oxidation: Expose the compound to 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80 °C, 100 °C).

-

Photostability: Expose the compound to light according to ICH Q1B guidelines.

-

Analysis: At specified time points, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

2. Long-Term and Accelerated Stability Studies

-

Objective: To determine the re-test period or shelf-life and recommended storage conditions.

-

Methodology:

-

Sample Preparation: Package the compound in the proposed container closure system.

-

Storage Conditions:

-

Long-Term: 5 °C ± 3 °C (refrigerated) and 25 °C ± 2 °C / 60% RH ± 5% RH.

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analysis: At each time point, test the samples for appearance, assay, and purity using a validated stability-indicating analytical method.

-

Conclusion: Ensuring Quality and Reproducibility

A thorough understanding of the stability of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is not merely an academic exercise; it is a critical component of ensuring the quality, reproducibility, and success of research and development programs. By implementing the recommended storage and handling conditions and, where necessary, conducting robust stability studies, researchers can mitigate the risks of degradation, ensure the integrity of their synthetic work, and contribute to the development of safe and effective pharmaceuticals.

References

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

ICH Q1A(R2) Stability testing of new drug substances and products. European Medicines Agency. [Link]

-

Boc Protecting Group for Amines. Chemistry Steps. [Link]

-

tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. PubChem. [Link]

-

ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]

-

Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. National Institutes of Health. [Link]

-

ICH Q1A(R2) Stability testing of new drug substances and products. International Council for Harmonisation. [Link]

-

Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. [Link]

-

Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega. [Link]

-

Oxidative degradation of amines using a closed batch system. Norwegian Research Information Repository. [Link]

-

Is the protecting group boc of the amino group stable at 37°C? ResearchGate. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

Sources

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. nva.sikt.no [nva.sikt.no]

- 5. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate, CasNo.1228765-06-7 Shanghai Finebiotech Co.,Ltd. China (Mainland) [tianfeng12.lookchem.com]

- 10. CAS 1601461-43-1 | (R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate - Synblock [synblock.com]

- 11. database.ich.org [database.ich.org]

- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

The Strategic Incorporation of Fluorine in Pyrrolidine Scaffolds: A Technical Guide to Unlocking Novel Biological Activities

Executive Summary

The confluence of fluorine chemistry and the privileged pyrrolidine scaffold represents a frontier in medicinal chemistry, offering a powerful toolkit for the rational design of novel therapeutics. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—impart profound effects on the conformational preferences, metabolic stability, lipophilicity, and binding affinity of the pyrrolidine core. This guide provides an in-depth technical exploration of the biological activities of fluorinated pyrrolidine derivatives, intended for researchers, scientists, and drug development professionals. We will dissect the causal relationships between fluorination strategies and observed biological outcomes, present detailed experimental protocols for synthesis and evaluation, and offer field-proven insights into the structure-activity relationships (SAR) that govern efficacy across various therapeutic areas.

The Rationale for Fluorination in Pyrrolidine-Based Drug Discovery

The pyrrolidine ring is a ubiquitous motif in a plethora of biologically active natural products and synthetic drugs, valued for its three-dimensional structure and its ability to serve as a versatile scaffold for diverse substitutions.[1] However, the strategic introduction of fluorine atoms can dramatically enhance its drug-like properties.

Key Physicochemical Consequences of Fluorination:

-

Metabolic Stability: The exceptional strength of the C-F bond (bond dissociation energy of ~110 kcal/mol) renders it resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP450).[2] This can significantly increase the half-life of a drug candidate by blocking sites of oxidative metabolism.

-

Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can substantially lower the pKa of the pyrrolidine nitrogen. This is a critical consideration in drug design, as it influences the ionization state of the molecule at physiological pH, thereby affecting its solubility, membrane permeability, and binding to target proteins.

-